(R)-non-8-yn-2-ol
Overview
Description
(R)-non-8-yn-2-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of (+)-patulolide C
The (2R)-8-nonyn-2-ol has been utilized in the atom-economical synthesis of (+)-patulolide C. A Rh(I)-catalyzed asymmetric hydroformylation and intramolecular Wittig olefination cascade were key steps in achieving the synthesis with high stereoselectivity and yield. This showcases the compound's utility in complex organic synthesis processes (Risi & Burke, 2012).
Catalytic Transformations
Group 8 half-sandwich complexes containing α,β-unsaturated alkylidene and cumulenylidene groups, including derivatives of 8-nonyn-2-ol, (2R)-, have shown significant potential in catalytic transformations. These complexes have been involved in a variety of catalytic processes, including C-C coupling reactions, highlighting their importance in the development of new catalytic methodologies (Cadierno, Gamasa, & Gimeno, 2004).
Electronic and Optical Materials
Electroluminescent Materials
Zinc(II) bis(8-hydroxyquinoline) (Znq(2)) films, which can be related to derivatives of 8-nonyn-2-ol, (2R)-, exhibit distinct electronic states due to oligomerization. These materials show promise for low-voltage organic light-emitting devices (OLEDs), with modifications to the 8-hydroxyquinoline ligands potentially enhancing efficiency and performance (Sapochak et al., 2002).
Molecular Electronics
Molecular Wires
pi-Extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, structurally related to 8-nonyn-2-ol, (2R)-, serve as molecular wires with promising redox, structural, and optoelectronic properties. These materials, suitable for applications in molecular electronics, demonstrate the role of 8-nonyn-2-ol, (2R)- derivatives in advancing the field of organic electronics (Wang et al., 2006).
Catalytic Oxidation
Aerobic C-C Bond Cleavage
Copper(II)-substituted polyoxometalates, potentially involving derivatives of 8-nonyn-2-ol, (2R)-, catalyze an aerobic carbon-carbon bond cleavage of alkenes to produce aldehydes/ketones. This reaction, notable for its high selectivity and mild conditions, highlights the versatility of 8-nonyn-2-ol, (2R)- derivatives in catalytic oxidation processes (Rubinstein et al., 2014).
Properties
IUPAC Name |
(2R)-non-8-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFIWDZVDWDWMZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446696 | |
Record name | 8-Nonyn-2-ol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156647-91-5 | |
Record name | 8-Nonyn-2-ol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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